molecular formula C22H21N5O3S B2474775 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 893998-60-2

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2474775
CAS No.: 893998-60-2
M. Wt: 435.5
InChI Key: TXBYYJTZIBTRJF-UHFFFAOYSA-N
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Description

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a nitrophenyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the nitrophenyl group and the phenylpiperazine moiety. Common reagents used in these reactions include halogenated compounds, thiols, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. Specific pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone may exhibit unique properties such as higher binding affinity to certain targets, improved pharmacokinetic profiles, or enhanced stability under physiological conditions. These characteristics make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c28-22(26-13-11-25(12-14-26)18-6-2-1-3-7-18)16-31-21-10-9-20(23-24-21)17-5-4-8-19(15-17)27(29)30/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBYYJTZIBTRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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